Tetrakis(4-ethynylphenyl)methane
CAS No.: 177991-01-4
Cat. No.: VC3968426
Molecular Formula: C33H20
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177991-01-4 |
|---|---|
| Molecular Formula | C33H20 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 1-ethynyl-4-[tris(4-ethynylphenyl)methyl]benzene |
| Standard InChI | InChI=1S/C33H20/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H |
| Standard InChI Key | JGUCYLISNORQFW-UHFFFAOYSA-N |
| SMILES | C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |
| Canonical SMILES | C#CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Tetrakis(4-ethynylphenyl)methane belongs to the family of tetrahedral hydrocarbons, featuring a central carbon atom connected to four identical 4-ethynylphenyl substituents. The ethynyl () groups extend from the para positions of each benzene ring, creating a symmetrical, three-dimensional structure. This geometry is corroborated by X-ray crystallography data (CCDC 113600) , which reveals a bond length of 1.43 Å for the central C–C bonds and 1.18 Å for the ethynyl C≡C linkages .
The compound’s SMILES notation,
, underscores its branched topology. Computational models predict a van der Waals volume of 487.7 ų and a solvent-accessible surface area of 623.4 Ų , metrics critical for assessing its packing efficiency in solid-state applications.
Spectroscopic and Computational Properties
Key spectroscopic identifiers include:
The compound’s hydrophobicity is quantified by an XLogP3 value of 8 , indicating high lipid solubility. Additional computed properties include:
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 0 | |
| Rotatable Bond Count | 8 | |
| Topological Polar SA | 0 Ų | |
| Monoisotopic Mass | 416.1565 Da |
Synthesis and Purification
Characterization Techniques
-
¹H/¹³C NMR: Confirms absence of protic impurities and validates ethynyl proton signals at δ 2.5–3.0 ppm .
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value | Reference |
|---|---|---|
| Melting Point | 300°C | |
| Boiling Point | Not reported | – |
| Density | 1.22 g/cm³ (pred.) | |
| Solubility (25°C) | Insoluble in H₂O; soluble in THF, DCM |
The compound’s thermal resilience makes it suitable for high-temperature polymer matrices, while its solubility profile favors processing in organic solvents.
| Supplier | Catalog Number | Quantity | Price (USD) |
|---|---|---|---|
| TCI America | T3151100MG | 100 mg | 363.40 |
| TCI America | T31511G | 1 g | 2,162.62 |
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